what is Metoprolol-D7 Hydrochloride
what is Metoprolol-D7 Hydrochloride
An In-Depth Technical Guide to Metoprolol-D7 Hydrochloride: Applications in Bioanalytical and Pharmacokinetic Studies
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2][3] Its efficacy and widespread use necessitate robust, accurate, and precise analytical methods for its quantification in biological matrices. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.[4] Metoprolol-D7 Hydrochloride (Metoprolol-D7 HCl) is the stable isotope-labeled (SIL) analog of metoprolol, where seven hydrogen atoms on the isopropyl moiety have been replaced with deuterium.[5][6] This structural modification renders it an indispensable tool in modern analytical chemistry, particularly in mass spectrometry.
This guide provides a comprehensive technical overview of Metoprolol-D7 Hydrochloride for researchers, scientists, and drug development professionals. It moves beyond a simple product description to detail the fundamental principles of its application, its superiority as an analytical tool, and a practical, field-proven protocol for its use. The focus is on the causality behind experimental choices, ensuring a deep understanding of why Metoprolol-D7 HCl is the gold standard internal standard for the bioanalysis of metoprolol.
Part 1: Physicochemical Profile and Structural Rationale
Metoprolol-D7 HCl is chemically identical to its parent compound in terms of reactivity and chromatographic behavior but is heavier by seven mass units. This mass difference is the cornerstone of its utility.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanol hydrochloride | [7] |
| Synonyms | Metoprolol-d7 (hydrochloride), (+/-)-Metoprolol-d7 hydrochloride (iso-propyl-d7) | [6][8] |
| CAS Number | 1219798-61-4 | [5][8] |
| Molecular Formula | C₁₅H₁₉D₇ClNO₃ | [1][8] |
| Molecular Weight | 310.87 g/mol | [6][8] |
| Appearance | White to off-white solid | [8][9] |
| Storage | -20°C, protect from light, stored under nitrogen | [8] |
Structural Elucidation and Design Rationale
The defining feature of Metoprolol-D7 HCl is the precise placement of seven deuterium atoms on the terminal isopropyl group of the side chain.
Figure 1: Chemical structure of Metoprolol-D7 with the site of deuterium labeling highlighted.
Causality of Design: The choice to deuterate the isopropyl group is deliberate and strategic for two primary reasons:
-
Metabolic Stability: While the primary sites of metoprolol metabolism are O-demethylation and α-hydroxylation of the ethylphenoxy group, the N-dealkylation pathway also exists.[10] Placing the deuterium labels on the isopropyl group ensures they are distant from the main metabolic "soft spots," preventing any significant kinetic isotope effect that could alter its clearance rate relative to the analyte. This ensures it remains a true tracer of the parent compound's behavior during sample processing.
-
Chemical Stability: The C-D bonds on a saturated alkyl group are highly stable and not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol) under typical analytical conditions. This guarantees the mass difference is maintained throughout the experimental workflow.
Part 2: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
Quantitative mass spectrometry, particularly LC-MS/MS, is susceptible to variations that can compromise data integrity. These include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[11] An internal standard (IS) is added at a known concentration to every sample, standard, and quality control (QC) to normalize these variations.
The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is uniquely distinguishable by the detector. This is where a stable isotope-labeled standard like Metoprolol-D7 HCl excels.
Trustworthiness through Co-elution: Because its chemical structure is virtually identical to metoprolol, Metoprolol-D7 HCl has the same polarity, pKa, and solubility. Consequently, it co-elutes precisely with metoprolol from the liquid chromatography (LC) column. This is a critical, self-validating feature. As both compounds enter the mass spectrometer ion source at the exact same time, they are subjected to the exact same matrix effects and ionization conditions. Any suppression or enhancement of the signal will affect both the analyte and the IS proportionally, preserving the accuracy of their peak area ratio.[11][12]
Figure 2: Workflow demonstrating the role of a SIL-IS in correcting for variability.
In contrast, using a structurally analogous IS (e.g., another beta-blocker) introduces risk.[11] Minor differences in chemical properties can lead to shifts in retention time, exposing the analogue to a different micro-environment of co-eluting matrix components and invalidating its ability to accurately correct for ion suppression or enhancement affecting the true analyte.
Part 3: Application in Pharmacokinetic and Metabolic Studies
Beyond its role as an internal standard, Metoprolol-D7 can be used as a tracer to investigate the pharmacokinetics and metabolism of the drug itself.[8][13] For instance, in a study design known as a "simultaneous intravenous and oral dosing" study, a researcher could administer an oral dose of unlabeled metoprolol while simultaneously administering an intravenous dose of Metoprolol-D7. By tracking the concentrations of both species in the blood over time, one can precisely determine absolute bioavailability and other key PK parameters in a single experiment, reducing inter-subject variability.
The Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. If a C-H bond is broken during a rate-limiting step of a metabolic reaction, replacing it with a C-D bond can slow that reaction down.[14] This is known as the kinetic isotope effect. While Metoprolol-D7 is designed to minimize this by placing labels away from primary metabolic sites, the potential for a minor KIE should be acknowledged in study designs where it is used as a direct tracer for metabolic fate, though it is considered negligible for its function as an internal standard.[10][14]
Part 4: Protocol: Quantification of Metoprolol in Human Plasma via LC-MS/MS
This protocol describes a robust, self-validating system for the quantification of metoprolol in human plasma using Metoprolol-D7 HCl as the internal standard. It is based on widely accepted bioanalytical methods.[15][16]
Objective
To develop and validate a sensitive and specific method for determining the concentration of metoprolol in K₂EDTA human plasma.
Materials and Reagents
-
Analytes: Metoprolol (reference standard), Metoprolol-D7 Hydrochloride (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%).
-
Water: Deionized, 18 MΩ·cm or greater purity.
-
Matrix: Blank K₂EDTA human plasma, screened for interferences.
Preparation of Stock and Working Solutions
-
Rationale: Preparing concentrated stock solutions in an organic solvent ensures stability. Serial dilutions are then made to create calibration curve (CC) standards and quality control (QC) samples.
-
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Metoprolol and Metoprolol-D7 HCl into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the Metoprolol-D7 HCl primary stock solution with 50:50 acetonitrile:water. This solution will be used to spike all samples.
-
Calibration and QC Working Solutions: Perform serial dilutions of the Metoprolol primary stock with 50:50 acetonitrile:water to create a series of working solutions used to spike the plasma for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL). Prepare separate working solutions for QCs (Low, Mid, High).
-
Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. The IS is added before precipitation to correct for any analyte loss during extraction.
-
Protocol:
-
Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Working IS Solution (100 ng/mL) to every tube except for blank samples (to which 20 µL of 50:50 acetonitrile:water is added).
-
Vortex briefly (5-10 seconds).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
-
LC-MS/MS Instrumentation and Parameters
-
Rationale: Reversed-phase chromatography is used to separate metoprolol from endogenous plasma components. A gradient elution ensures good peak shape and resolution. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[15][17] The MRM transitions are specific parent-to-product ion fragmentations for the analyte and IS.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Metoprolol) | Q1: 268.2 m/z → Q3: 116.1 m/z |
| MRM Transition (Metoprolol-D7) | Q1: 275.2 m/z → Q3: 116.1 m/z |
| Collision Energy | Optimize for specific instrument, typically 15-25 eV |
Note: The product ion (116.1 m/z) is chosen because it is a stable fragment resulting from the loss of the isopropylamino-propanol side chain, a fragmentation that does not involve the deuterated portion of the IS.
Figure 3: Step-by-step workflow for the quantification of metoprolol in plasma.
Data Analysis and Acceptance Criteria
-
The peak area of metoprolol and Metoprolol-D7 HCl are integrated by the instrument software.
-
A calibration curve is constructed by plotting the peak area ratio (Metoprolol Area / Metoprolol-D7 HCl Area) against the nominal concentration of the calibration standards.
-
A linear regression with a 1/x² weighting is typically applied. The R² value should be >0.99.
-
The concentrations of the QC and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve. The accuracy of the QC samples must be within ±15% of their nominal value (±20% for the lower limit of quantification).
Conclusion
Metoprolol-D7 Hydrochloride is more than a mere chemical reagent; it is an enabling technology for the generation of high-quality, reliable, and defensible bioanalytical data. Its design as a stable isotope-labeled internal standard provides a self-validating system that inherently corrects for the unavoidable variations in the LC-MS/MS workflow, most notably matrix effects. By understanding the principles behind its design and application, researchers and drug development professionals can ensure the highest level of scientific integrity in their pharmacokinetic and clinical studies, ultimately leading to safer and more effective therapeutic outcomes.
References
-
Title: Metoprolol-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Metoprolol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection Source: MDPI URL: [Link]
-
Title: Metoprolol Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: METOPROLOL SUCCINATE Label - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Clinical Pharmacokinetics of Metoprolol: A Systematic Review Source: ResearchGate URL: [Link]
-
Title: Comprehensive Investigation and Exploration of Metoprolol Impurities Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Metoprolol Source: PubChem - NIH URL: [Link]
-
Title: Metoprolol-D7 Hydrochloride Source: PubChem - NIH URL: [Link]
-
Title: Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry Source: Journal of Young Pharmacists URL: [Link]
-
Title: Metoprolol Succinate Extended-Release Tablets Source: USP-NF URL: [Link]
-
Title: Methods of metoprolol analysis in drugs and biological fluids: review and suggestions Source: SciSpace by Typeset URL: [Link]
-
Title: 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol Source: PubChem - NIH URL: [Link]
-
Title: 1219798-61-4| Chemical Name : Metoprolol-d7 Hydrochloride Source: Pharmaffiliates URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery - PMC URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metoprolol-D7 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. Metoprolol-D7 Hydrochloride | C15H26ClNO3 | CID 76974368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinPGx [clinpgx.org]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpscr.info [ijpscr.info]
- 16. scispace.com [scispace.com]
- 17. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection | MDPI [mdpi.com]
